Pitavastatin Ethyl Ester is a derivative of Pitavastatin, a member of the statin class of medications primarily used for lowering cholesterol levels and preventing cardiovascular diseases. This compound is engineered to enhance the bioavailability and efficacy of Pitavastatin by improving its pharmacokinetic properties, making it a subject of interest in both clinical and research settings. Pitavastatin itself is known for its ability to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme crucial for cholesterol synthesis in the liver .
Pitavastatin Ethyl Ester can be synthesized through the esterification of Pitavastatin with ethanol. It is classified as a pharmaceutical compound within the broader category of lipid-lowering agents. Its chemical formula is CHFNO, and it is recognized under the CAS number 167073-19-0.
The synthesis of Pitavastatin Ethyl Ester generally involves the following steps:
This process can be conducted under controlled conditions to maximize yield and purity, often involving crystallization and purification steps to isolate the final product suitable for pharmaceutical applications .
The molecular structure of Pitavastatin Ethyl Ester features a complex arrangement that includes a cyclopropyl group and a fluorophenyl moiety, contributing to its pharmacological activity. The compound's structure can be represented as follows:
The structural analysis indicates that modifications in this compound enhance its interaction with biological targets, particularly in lipid metabolism .
Pitavastatin Ethyl Ester can undergo several chemical reactions:
Pitavastatin Ethyl Ester functions primarily as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to decreased cholesterol synthesis in the liver, which results in lower levels of low-density lipoprotein cholesterol in circulation. Additionally, it enhances high-density lipoprotein cholesterol levels, contributing to improved lipid profiles in patients with dyslipidemia.
The compound's mechanism also involves modulation of lipid metabolism pathways, which may include anti-inflammatory effects and improved endothelial function .
These properties are crucial for formulating effective pharmaceutical products that utilize Pitavastatin Ethyl Ester as an active ingredient .
Pitavastatin Ethyl Ester has several applications across various fields:
Pitavastatin ethyl ester (C₂₇H₂₈FNO₄; CAS 167073-19-0) is a synthetic intermediate in the production of pitavastatin calcium, a potent HMG-CoA reductase inhibitor. The molecule features a quinoline core substituted with a cyclopropyl group at C2 and a 4-fluorophenyl group at C4. The pharmacologically critical heptenoic acid side chain is esterified with ethanol, forming an ethyl ester moiety. The stereochemistry is defined by the (3R,5S,6E) configuration, which ensures optimal binding to the target enzyme. This configuration is essential for biological activity, as confirmed by synthetic studies and chiral resolution methods [3] [6] [8].
Table 1: Atomic Composition and Stereochemistry
Component | Description |
---|---|
Molecular Formula | C₂₇H₂₈FNO₄ |
Molecular Weight | 449.51 g/mol |
Stereocenters | C3 (R), C5 (S) |
Double Bond Geometry | 6E (trans) |
Key Substituents | Quinoline core, cyclopropyl, 4-fluorophenyl, ethyl ester |
Pitavastatin ethyl ester is a lipophilic solid with limited aqueous solubility (1.3 × 10⁻³ g/L at 25°C) [5]. Its calculated LogP of 4.57–4.99 indicates high hydrophobicity, consistent with the presence of aromatic rings and the ethyl ester group [3] [9]. The compound’s density is approximately 1.27–1.30 g/cm³, and it decomposes before boiling, with a predicted boiling point of 670.4°C at 760 mmHg [3] [9]. Stability assessments recommend storage at 2–8°C to prevent hydrolysis or degradation, particularly of the ester linkage and labile diol groups [6] [9]. The compound dissolves readily in organic solvents like methanol, dimethyl sulfoxide (DMSO), and ethyl acetate [6].
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Water Solubility | 1.3 × 10⁻³ g/L | 25°C |
LogP | 4.57 (exp) / 4.99 (calc) | Predicted/Experimental |
Density | 1.27–1.30 g/cm³ | 20–25°C |
Vapor Pressure | 1.49 × 10⁻⁷ mmHg | 25°C |
Flash Point | 213.1–359.3°C | -- |
Storage Stability | 2–8°C (protected) | Long-term |
Nuclear Magnetic Resonance (NMR):¹H NMR spectra exhibit characteristic signals, including a doublet near δ 3.9–4.1 ppm for the C3 proton, a multiplet at δ 5.4–5.6 ppm for the C6 vinyl proton (confirming E-geometry), and a quartet at δ 4.1 ppm for the –OCH₂CH₃ group. The 4-fluorophenyl ring shows aromatic protons at δ 7.1–7.8 ppm [6] [9]. ¹³C NMR displays a carbonyl resonance at δ 173.5 ppm (ester) and distinct peaks for quinoline carbons between δ 120–150 ppm [6].
Mass Spectrometry (MS):High-resolution ESI-MS reveals a protonated molecular ion [M+H]⁺ at m/z 450.2076 (calc. 450.2075), with fragment ions at m/z 432 ([M+H−H₂O]⁺) and m/z 420 (loss of CH₂O). The base peak at m/z 224 corresponds to the fluorophenyl-quinolinyl fragment [6] [9].
Infrared Spectroscopy (IR):Key absorptions include a broad O–H stretch (3300–3500 cm⁻¹), ester C=O stretch (1725 cm⁻¹), conjugated C=C (1630 cm⁻¹), and aromatic C–F (1220 cm⁻¹) [6].
No direct crystallographic data for pitavastatin ethyl ester is available in the literature. However, studies of its active metabolite, pitavastatin calcium, reveal multiple polymorphic forms. These polymorphs exhibit distinct powder X-ray diffraction (PXRD) patterns and thermodynamic stability profiles. For example:
Polymorph stability is solvent-dependent. Crystallization from ethyl acetate yields Form I, while acetone/water mixtures produce Form II. Although analogous studies for the ethyl ester are lacking, its synthesis typically employs solvents like methanol, acetonitrile, or toluene, suggesting potential for polymorph isolation under controlled conditions [2] [6] [9].
Table 3: Polymorph Characteristics in Pitavastatin Derivatives
Polymorph | PXRD Peaks (2θ) | Preferred Solvent System | Thermal Stability |
---|---|---|---|
Pitavastatin Calcium Form I | 5.8°, 11.6°, 17.4° | Ethyl acetate | Up to 150°C |
Pitavastatin Calcium Form II | 6.2°, 12.4°, 18.6° | Acetone/water | Up to 140°C |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7